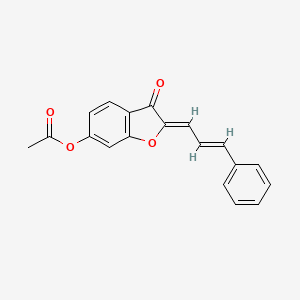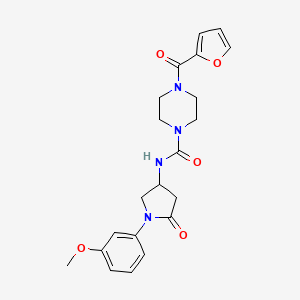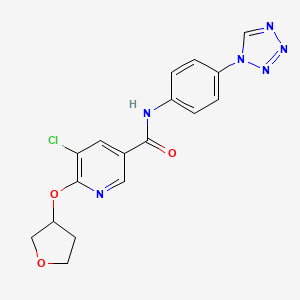
N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. Although the exact compound is not described in the provided papers, similar structures such as 1,2,4-oxadiazole derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory, anti-cancer, and antimycobacterial properties .
Synthesis Analysis
The synthesis of related compounds involves the formation of 1,2,4-oxadiazole rings, which are present in the target compound. For instance, a series of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides were synthesized using sodium borohydride reduction of corresponding substituted N-(benzoylimino) pyridinium ylides in ethanol . This method could potentially be adapted for the synthesis of the target compound by incorporating the appropriate piperidine and phenyl substituents.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a heterocyclic ring containing nitrogen and oxygen atoms, which is crucial for their biological activity. The presence of various substituents on this core structure, such as aryl or heteroaryl groups, significantly influences the biological properties of these molecules . The target compound's structure likely includes a piperidine ring and a phenyl group, which could affect its binding affinity to biological targets.
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by the substituents attached to the core ring. For example, the introduction of aryl and heteroaryl groups has been shown to yield compounds with selective inhibitory activity against GSK-3beta kinase, a protein involved in various cellular processes . The specific reactivity of the target compound would depend on its complete structure, which is not fully detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can lead to variations in these properties, which in turn can influence the compound's pharmacokinetic and pharmacodynamic profiles. For example, the antimycobacterial activity of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives was found to be dependent on the nature of the substituents, with certain chlorophenyl derivatives showing significant activity without toxicity to normal cell lines .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds featuring the 1,2,4-oxadiazole moiety have been designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines, demonstrating moderate to excellent efficacy. For example, derivatives evaluated against MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) cell lines showed significant anticancer activities, with some derivatives outperforming reference drugs such as etoposide (Ravinaik et al., 2021).
Tuberculostatic Activity
Phenylpiperazineacetic hydrazide cyclization products, including those with 1,3,4-oxadiazole structures, have been tested for their tuberculostatic activity, showing minimum inhibiting concentrations (MIC) within 25 - 100 mg/mL. These findings suggest potential applications in treating tuberculosis (Foks et al., 2004).
Antibacterial Evaluation
Sulfamoyl and piperidine functionalities, including 1,3,4-oxadiazole derivatives, have been introduced and evaluated for their antibacterial properties. These compounds exhibited valuable antibacterial results, indicating their potential in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).
Antimycobacterial Screening
New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and screened for their in vitro antitubercular activities. Some compounds demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential as lead molecules for further drug development (Nayak et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Future research could involve studying the biological activities of this compound and optimizing its properties for potential therapeutic applications. The 1,2,4-oxadiazole ring is a promising pharmacophore in medicinal chemistry, and further exploration of its potential could lead to the development of new drugs .
Eigenschaften
IUPAC Name |
4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-19-15(25-21-12)11-18-16(23)13-7-9-22(10-8-13)17(24)20-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,18,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVYEHJOOBPWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)
![methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2505457.png)
![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2505459.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2505462.png)
![N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide](/img/structure/B2505466.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2505468.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)



![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)